molecular formula C12H13NO3 B1627405 methyl (5-methoxy-1H-indol-2-yl)acetate CAS No. 27798-66-9

methyl (5-methoxy-1H-indol-2-yl)acetate

Cat. No. B1627405
CAS RN: 27798-66-9
M. Wt: 219.24 g/mol
InChI Key: DSICFNMDJFXSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-methoxy-1H-indol-2-yl)acetate, also known as MMA, is a chemical compound that belongs to the class of indole derivatives. It has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. methyl (5-methoxy-1H-indol-2-yl)acetate has been found to modulate the expression of genes involved in inflammation and cancer. It can also scavenge free radicals and inhibit oxidative stress. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
methyl (5-methoxy-1H-indol-2-yl)acetate has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It can also increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to reduce the levels of oxidative stress markers such as malondialdehyde.

Advantages And Limitations For Lab Experiments

Methyl (5-methoxy-1H-indol-2-yl)acetate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods. However, methyl (5-methoxy-1H-indol-2-yl)acetate has some limitations as well. It is highly reactive and can undergo chemical reactions with other compounds in the lab. It can also be toxic in high concentrations and needs to be handled with care.

Future Directions

There are several future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate. One area of research is the development of novel synthetic methods for methyl (5-methoxy-1H-indol-2-yl)acetate. Another area of research is the investigation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate needs to be further elucidated to fully understand its therapeutic effects.
Conclusion:
In conclusion, methyl (5-methoxy-1H-indol-2-yl)acetate is a promising compound with potential therapeutic benefits. Its unique properties and potential applications make it an attractive target for scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of methyl (5-methoxy-1H-indol-2-yl)acetate and its mechanism of action.

Scientific Research Applications

Methyl (5-methoxy-1H-indol-2-yl)acetate has been extensively studied for its potential therapeutic benefits. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that methyl (5-methoxy-1H-indol-2-yl)acetate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

methyl 2-(5-methoxy-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-3-4-11-8(6-10)5-9(13-11)7-12(14)16-2/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICFNMDJFXSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561856
Record name Methyl (5-methoxy-1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5-methoxy-1H-indol-2-yl)acetate

CAS RN

27798-66-9
Record name Methyl (5-methoxy-1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (5-methoxy-1H-indol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (5-methoxy-1H-indol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (5-methoxy-1H-indol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (5-methoxy-1H-indol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (5-methoxy-1H-indol-2-yl)acetate
Reactant of Route 6
methyl (5-methoxy-1H-indol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.